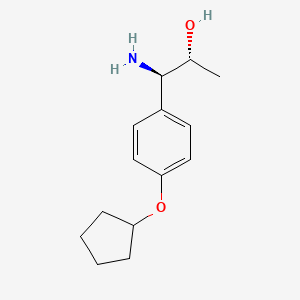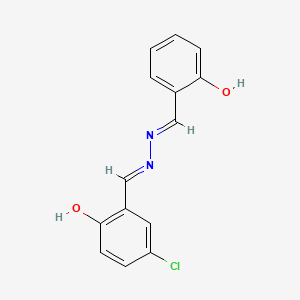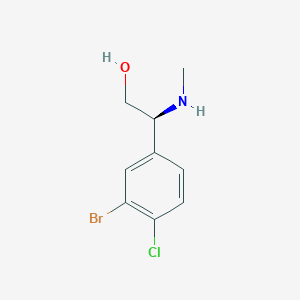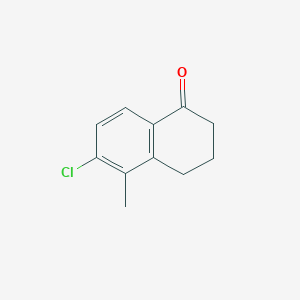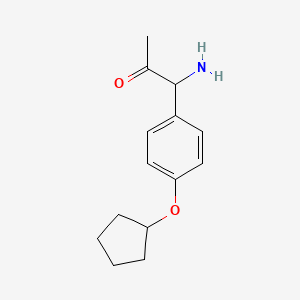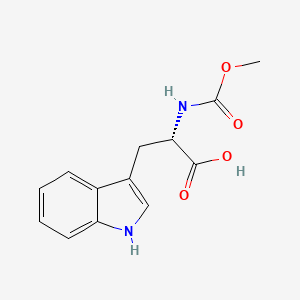
(Methoxycarbonyl)-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methoxycarbonyl)-L-tryptophan is a derivative of the amino acid tryptophan, where the carboxyl group is esterified with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Methoxycarbonyl)-L-tryptophan typically involves the esterification of L-tryptophan. One common method is the reaction of L-tryptophan with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{L-Tryptophan} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of immobilized catalysts can also enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (Methoxycarbonyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: (Hydroxymethyl)-L-tryptophan.
Substitution: Various substituted tryptophan derivatives.
Wissenschaftliche Forschungsanwendungen
(Methoxycarbonyl)-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for the synthesis of tryptophan-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of (Methoxycarbonyl)-L-tryptophan involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release L-tryptophan, which is then incorporated into proteins or metabolized into bioactive compounds such as serotonin and melatonin. The methoxycarbonyl group can also modulate the compound’s reactivity and interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
L-Tryptophan: The parent amino acid, which lacks the methoxycarbonyl group.
N-Methoxycarbonyl-L-tryptophan: A derivative with a methoxycarbonyl group on the nitrogen atom.
(Methoxycarbonyl)-D-tryptophan: The D-enantiomer of (Methoxycarbonyl)-L-tryptophan.
Uniqueness: this compound is unique due to its specific esterification, which can influence its solubility, stability, and reactivity compared to other tryptophan derivatives. This modification can enhance its utility in various applications, particularly in medicinal chemistry where esterification can improve drug properties.
Eigenschaften
Molekularformel |
C13H14N2O4 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
(2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-19-13(18)15-11(12(16)17)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
YYZYDKOBSFGJNZ-NSHDSACASA-N |
Isomerische SMILES |
COC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Kanonische SMILES |
COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


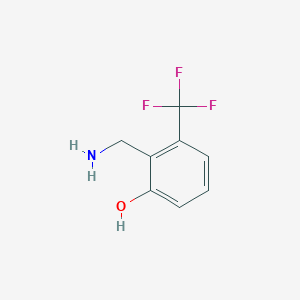
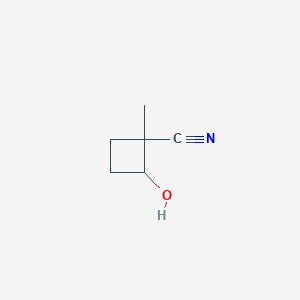
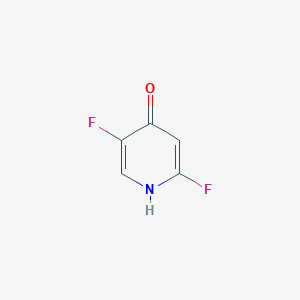
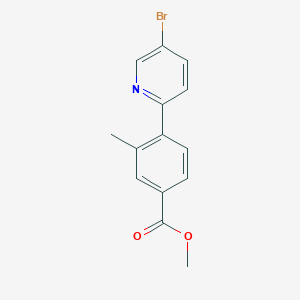

![(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13033551.png)
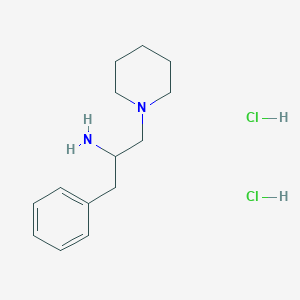
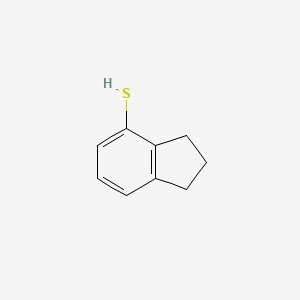
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13033576.png)
